Cas no 855699-79-5 (1,3-BIS(4-METHYL-3-NITROPHENYL)UREA)

1,3-BIS(4-METHYL-3-NITROPHENYL)UREA 化学的及び物理的性質
名前と識別子
-
- AB10025
- 1,3-bis(4-methyl-3-nitrophenyl)urea
- 855699-79-5
- SCHEMBL11326938
- Urea, N,N'-bis(4-methyl-3-nitrophenyl)-
- 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA
-
- インチ: 1S/C15H14N4O5/c1-9-3-5-11(7-13(9)18(21)22)16-15(20)17-12-6-4-10(2)14(8-12)19(23)24/h3-8H,1-2H3,(H2,16,17,20)
- InChIKey: ACFLEQFZWCEQTM-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC(C)=C(C=1)[N+](=O)[O-])NC1C=CC(C)=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 330.09641956g/mol
- どういたいしつりょう: 330.09641956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.460±0.06 g/cm3(Predicted)
- ふってん: 398.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 12.87±0.70(Predicted)
1,3-BIS(4-METHYL-3-NITROPHENYL)UREA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743948-1g |
1,3-Bis(4-methyl-3-nitrophenyl)urea |
855699-79-5 | 98% | 1g |
¥4313.00 | 2024-07-28 |
1,3-BIS(4-METHYL-3-NITROPHENYL)UREA 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
1,3-BIS(4-METHYL-3-NITROPHENYL)UREAに関する追加情報
Comprehensive Overview of 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA (CAS No. 855699-79-5): Properties, Applications, and Industry Insights
1,3-BIS(4-METHYL-3-NITROPHENYL)UREA (CAS No. 855699-79-5) is a specialized organic compound gaining attention in pharmaceutical and material science research. This urea derivative features a unique molecular structure with two 4-methyl-3-nitrophenyl groups, contributing to its distinct chemical properties. As researchers explore novel nitroaromatic compounds, this substance has emerged as a promising candidate for various applications, particularly in drug intermediate synthesis and functional material development.
The compound's molecular structure combines urea linkage with methyl-substituted nitroaromatic moieties, creating interesting electronic properties that make it valuable for photoactive materials. Recent studies suggest potential in organic electronics, where researchers are investigating its charge transport characteristics. The presence of both electron-donating methyl groups and electron-withdrawing nitro groups creates a push-pull system that could be advantageous in molecular engineering applications.
In pharmaceutical contexts, 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA serves as a key building block for more complex molecules. Its urea core structure is particularly relevant in medicinal chemistry, as many bioactive compounds contain this functional group. The compound's nitroaromatic properties may contribute to biological activity, though extensive research is still needed to explore its full potential in drug discovery programs.
From a synthetic chemistry perspective, the preparation of CAS 855699-79-5 involves carefully controlled reactions between appropriate nitrophenyl isocyanates and methyl-substituted anilines. The process requires precise temperature control and solvent selection to achieve optimal yields of this bis-aryl urea compound. Recent advancements in green chemistry have prompted investigations into more sustainable synthesis routes for such nitro-containing intermediates.
The compound's physical properties include moderate solubility in polar organic solvents, characteristic absorption in UV-visible spectra due to its aromatic nitro groups, and thermal stability suitable for various processing conditions. These characteristics make it interesting for material science applications, particularly where photo-responsive behavior is desired. Researchers are examining its potential in smart coatings and advanced polymer systems.
Quality control of 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA typically involves HPLC analysis, mass spectrometry, and NMR characterization to ensure purity levels suitable for research applications. The compound's structural identification is confirmed through these analytical techniques, which are crucial for reproducibility in scientific studies. Storage recommendations generally include protection from light and moisture to maintain stability of this nitro-functionalized compound.
Emerging research directions for CAS 855699-79-5 include exploration of its supramolecular chemistry properties. The urea moiety is known for its hydrogen bonding capabilities, while the aromatic nitro groups contribute to π-π stacking interactions. This combination makes the compound potentially valuable in molecular self-assembly applications and nanostructure design.
In the context of industrial applications, this compound has drawn interest as a potential precursor for high-performance materials. Its thermal stability and electronic properties suggest possible uses in specialty coatings or as a component in electronic materials. However, commercial-scale applications remain in exploratory phases, with most current usage confined to research laboratories and academic institutions.
Environmental and safety considerations for 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment should be used when handling this nitroaromatic compound. Researchers emphasize the importance of responsible chemical management in all applications involving such specialized intermediates.
The future outlook for CAS 855699-79-5 appears promising as new applications continue to emerge. With growing interest in functional organic materials and targeted molecular design, compounds with this combination of urea linkage and nitroaromatic groups may find expanded utility. Ongoing research will likely reveal additional properties and potential applications for this interesting bis-aryl urea derivative in various scientific and technological fields.
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